(3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine
Description
Properties
IUPAC Name |
3-ethoxy-N-(1-pyridin-3-ylethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-15-9-5-8-14-11(2)12-6-4-7-13-10-12/h4,6-7,10-11,14H,3,5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQWDXQMLRQMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(C)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine typically involves the reaction of 3-ethoxypropylamine with a pyridinyl-ethyl derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Chemical Structure and Properties
- IUPAC Name : (3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine
- Molecular Formula : C₁₂H₂₀N₂O
- Molecular Weight : 208.30 g/mol (based on its pyridin-2-yl analog in and ).
- CAS Registry Number : 842966-34-1 (derived from , which lists structurally similar compounds).
This compound is a secondary amine featuring a pyridin-3-yl (nicotinyl) group and an ethoxypropyl chain. The pyridine ring’s substitution at the 3-position distinguishes it from analogs with substituents at the 2- or 4-positions. Its ethoxypropyl side chain contributes to hydrophobicity, which may influence solubility and biological activity.
Comparison with Structurally Similar Compounds
Pyridine Substitution Isomers
The position of the pyridine substituent significantly impacts electronic and steric properties. Key analogs include:
Key Differences :
Amine Side Chain Variants
Variations in the amine side chain modulate physicochemical properties:
Functional Group Analogs
Research Findings and Data
Physicochemical Properties
Biological Activity
(3-Ethoxy-propyl)-(1-pyridin-3-yl-ethyl)-amine is a synthetic organic compound that features a combination of ethoxy, propyl, and pyridine functional groups. This unique structure suggests potential diverse biological activities, particularly in medicinal chemistry. The compound's molecular formula is , and it has garnered attention for its possible roles in anticancer, neuroprotective, and antimicrobial applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Ethoxy Group: Enhances solubility and bioavailability.
- Pyridine Ring: Known for its role in various biological activities.
- Amine Functionality: Contributes to interactions with biological macromolecules.
Anticancer Activity
Research indicates that compounds containing nitrogen-based heterocycles, such as pyridine derivatives, often exhibit significant anticancer properties. For instance:
- Mechanism: The compound may inhibit cancer cell proliferation through modulation of oxidative stress pathways.
- Case Studies: Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound could possess similar properties.
Neuroprotective Effects
Pyridine derivatives are frequently associated with neuroprotective activities:
- Potential Applications: These compounds may be beneficial in treating neurodegenerative diseases by protecting neuronal cells from damage.
- Research Findings: Studies have demonstrated that certain pyridine-based compounds can enhance cognitive function in animal models, indicating a promising avenue for further exploration.
Antimicrobial Properties
The presence of amine groups in the structure often correlates with antimicrobial activity:
- Mechanism of Action: The compound may disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Comparative Analysis:
- Compounds structurally similar to this compound have shown varying degrees of antimicrobial efficacy, warranting further investigation into its potential as an antimicrobial agent.
Comparison with Similar Compounds
The following table summarizes the structural features and unique properties of compounds related to this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(Pyridin-2-yl)ethanamine | Pyridine ring with ethylamine | Neuroprotective effects |
| 4-(Ethoxy)phenethylamine | Ethoxy group attached to phenethyl | Significant antidepressant properties |
| 2-(Amino)phenol | Amino group on phenolic ring | Antioxidant properties |
| 1-(Pyridin-3-yl)propan-1-one | Pyridine ring with ketone | Potential anticancer activity |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Binding Affinity: The compound may bind to receptors or enzymes, modulating their activity and leading to various biological outcomes.
- Pathway Involvement: Detailed studies are necessary to elucidate the specific pathways involved in its action.
Synthesis and Industrial Production
The synthesis of this compound typically involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
